Cas no 38447-31-3 (3,4-bis(bromomethyl)thiophene)

3,4-ビス(ブロモメチル)チオフェンは、有機合成化学において重要なビルディングブロックとして利用される化合物です。特に、チオフェン骨格に2つのブロモメチル基が導入された構造を有し、求電子性の高い反応性を示します。この特性により、ポリマー合成や機能性材料の前駆体としての応用が可能です。また、π共役系を有するチオフェン環を基盤とするため、導電性材料や有機半導体の開発にも適しています。高い反応性と多様な派生化の可能性から、精密有機合成や材料科学分野での利用価値が注目されています。

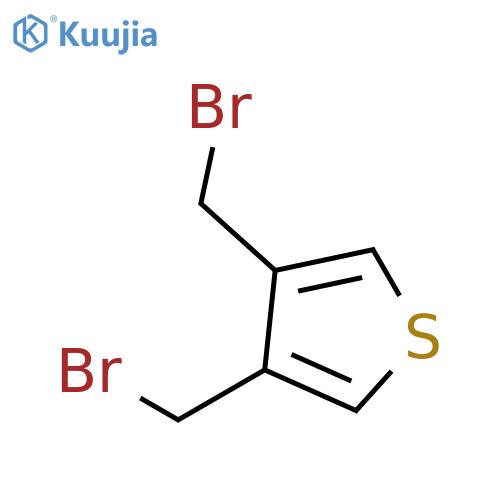

3,4-bis(bromomethyl)thiophene structure

商品名:3,4-bis(bromomethyl)thiophene

CAS番号:38447-31-3

MF:C6H6Br2S

メガワット:269.984838962555

CID:3959515

3,4-bis(bromomethyl)thiophene 化学的及び物理的性質

名前と識別子

-

- Thiophene, 3,4-bis(bromomethyl)-

- 3,4-bis(bromomethyl)thiophene

-

3,4-bis(bromomethyl)thiophene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-40251881-2.5g |

3,4-bis(bromomethyl)thiophene |

38447-31-3 | 95% | 2.5g |

$4599.0 | 2023-10-28 | |

| Enamine | BBV-40251881-1g |

3,4-bis(bromomethyl)thiophene |

38447-31-3 | 95% | 1g |

$2219.0 | 2023-10-28 | |

| Enamine | BBV-40251881-5g |

3,4-bis(bromomethyl)thiophene |

38447-31-3 | 95% | 5g |

$5826.0 | 2023-10-28 | |

| Enamine | BBV-40251881-5.0g |

3,4-bis(bromomethyl)thiophene |

38447-31-3 | 95% | 5.0g |

$5826.0 | 2023-01-10 | |

| Enamine | BBV-40251881-1.0g |

3,4-bis(bromomethyl)thiophene |

38447-31-3 | 95% | 1.0g |

$2219.0 | 2023-01-10 | |

| Enamine | BBV-40251881-10.0g |

3,4-bis(bromomethyl)thiophene |

38447-31-3 | 95% | 10.0g |

$7322.0 | 2023-01-10 | |

| Enamine | BBV-40251881-10g |

3,4-bis(bromomethyl)thiophene |

38447-31-3 | 95% | 10g |

$7322.0 | 2023-10-28 |

3,4-bis(bromomethyl)thiophene 関連文献

-

Rong Peng,Shi-Ren Deng,Mian Li,Dan Li,Zao-Ying Li CrystEngComm 2008 10 590

38447-31-3 (3,4-bis(bromomethyl)thiophene) 関連製品

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬